2-(4-Bromophenoxy)ethanol
Overview
Description
2-(4-Bromophenoxy)ethanol is a compound that is structurally related to various other chemicals that have been studied for their applications in different fields. While the specific compound 2-(4-Bromophenoxy)ethanol is not directly mentioned in the provided papers, related compounds such as 2-(4-methylphenoxy)ethanol , 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols , and 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol have been synthesized and analyzed for their properties and potential applications. These compounds share a common structural motif of an aryl group linked to an alcohol function, which is a characteristic feature of the compound of interest.
Synthesis Analysis
The synthesis of related compounds involves various strategies, including the reaction of halogenated phenols with other organic moieties. For instance, the synthesis of 2-[4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl]ethanol was achieved by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions. Similarly, the resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol was accomplished using lipase-catalyzed reactions, showcasing the potential for enzymatic methods in the synthesis of such compounds. These methods provide insights into the possible synthetic routes that could be applied to 2-(4-Bromophenoxy)ethanol.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(4-Bromophenoxy)ethanol has been characterized using various spectroscopic techniques. For example, the study of 2-phenoxy ethanol and its hydrated clusters involved high-level ab initio calculations and spectroscopic methods to determine the conformational landscapes and molecular solvation. The crystal and molecular structure of the ethanol solvate of 2-[bis(diphenylphosphoryl)methyl]phenol was elucidated using X-ray diffraction analysis. These studies highlight the importance of intramolecular hydrogen bonding and the influence of solvation on the molecular conformation.
Chemical Reactions Analysis
The chemical reactivity of compounds structurally related to 2-(4-Bromophenoxy)ethanol has been explored in various contexts. The synthesis and characterization of Zn(II) complexes with 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols demonstrate the ability of these compounds to form chelate structures upon reaction with metal ions. The elimination of phenolic hydrogen and the formation of a chelate structure are indicative of the potential chemical reactions that 2-(4-Bromophenoxy)ethanol might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 2-(4-Bromophenoxy)ethanol have been summarized in various studies. The review on 2-(4-methylphenoxy)ethanol provides a detailed summary of the toxicology and dermatology papers related to this fragrance ingredient, including data on physical properties, acute toxicity, skin irritation, and sensitization. These properties are crucial for assessing the safety and potential applications of such compounds in various industries.
Scientific Research Applications
Extraction from Aqueous Solutions
The extraction of phenolic alcohols, similar to 2-(4-Bromophenoxy)ethanol, from aqueous solutions using emulsion liquid membranes has been studied, highlighting its potential in waste management and environmental remediation. This process involves the use of additives in the membrane phase to enhance solute permeation and can be applied for both physical and reactive extraction of phenolic compounds (Reis et al., 2006).
Metabolic Pathways in Various Species
Research on related compounds such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B) provides insights into the metabolic pathways of brominated phenols in different species, including humans. Understanding these pathways is crucial for assessing the potential toxic effects of these compounds and their metabolites (Carmo et al., 2005).
Marine Algae-Derived Compounds
Studies on marine red algae have led to the isolation of novel bromophenols with potential antibacterial activities. These compounds, including derivatives of bromophenoxyethanol, show promise in the development of new antibacterial agents (Xu et al., 2009).
Analytical Applications
Bromophenols, including those derived from 2-(4-Bromophenoxy)ethanol, have been used as analytical markers in environmental studies. The determination of phenols as bromophenols using sensitive detection methods like gas chromatography with electron capture detection highlights their importance in environmental monitoring and analysis (Hoshika & Muto, 1979).
Oxidation and Dehalogenation Studies
Research on the oxidation and dehalogenation of halophenol derivatives, including those related to 2-(4-Bromophenoxy)ethanol, in alcoholic media has provided valuable insights into the chemical transformations and potential environmental fate of these compounds (Osman et al., 1997).
Safety And Hazards
properties
IUPAC Name |
2-(4-bromophenoxy)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIOGYCRGNHDNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188299 | |
Record name | 2-(p-Bromophenoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)ethanol | |
CAS RN |
34743-88-9 | |
Record name | 2-(4-Bromophenoxy)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34743-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(p-Bromophenoxy)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034743889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 34743-88-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190715 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(p-Bromophenoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(p-bromophenoxy)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.423 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(4-Bromophenoxy)ethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD2YCE83WU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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